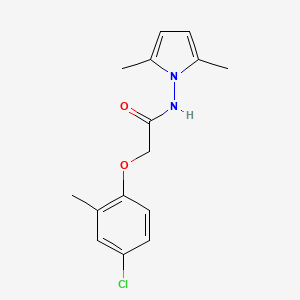

2-(4-chloro-2-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds typically involves the reaction between chloroacetamide derivatives and phenolic or pyrrolic compounds under specific conditions. For example, N-methyl-2-(4-phenoxyphenoxy)acetamide was synthesized from N-methylchloroacetamide and 4-phenoxyphenol using N,N-dimethylformamide (DMF) as a solvent in the presence of anhydrous potassium carbonate, with preferred conditions being a reaction temperature of 75–85°C and a reaction time of 4 hours, yielding more than 85% of the product (He Xiang-qi, 2007).

Molecular Structure Analysis

The molecular structure of “2-(4-chloro-2-methylphenoxy) acetamide” derivatives, determined by methods such as X-ray crystallography, demonstrates significant interactions such as hydrogen bonding which impacts the dimerization of the molecules. For example, the structure of a closely related compound was refined to show that the molecules dimerize about a center of symmetry (B. Rao, T. Seshadri, M. L. Rao, 1987).

Chemical Reactions and Properties

Compounds similar to “2-(4-chloro-2-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide” participate in various chemical reactions, leading to the formation of new compounds. The reactions are influenced by factors such as temperature, reaction time, and molar ratios of the reactants. For example, N,N-Dimethyl-2-(4-phenoxy phenoxy) acetamide was synthesized through specific reaction conditions, with the yield and structure of the product depending on these conditions (Jin Dong-yuan, 2009).

Physical Properties Analysis

The physical properties such as melting point, boiling point, and solubility of “2-(4-chloro-2-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide” are determined by its molecular structure. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with other substances, are vital for the application of “2-(4-chloro-2-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide” in chemical synthesis and industry. Its chemical behavior can be influenced by the presence of functional groups and the overall molecular framework.

References (Sources)

- He Xiang-qi. (2007). Synthesis of N-Methyl-2-(4-phenoxyphenoxy) acetamide. Fine chemicals. Paper.

- B. Rao, T. Seshadri, M. L. Rao. (1987). Structure of (4-chloro-2-methylphenoxy) acetamide. Zeitschrift für Kristallographie - Crystalline Materials. Paper.

- Jin Dong-yuan. (2009). Synthesis of N,N-Dimethyl-2-(4-phenoxy phenoxy) acetamide. Chemistry World. Paper.

Wissenschaftliche Forschungsanwendungen

Herbicide and Safener Synthesis

Research has identified chloroacetamides, including compounds structurally related to 2-(4-chloro-2-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide, as selective pre-emergent or early post-emergent herbicides. These compounds control annual grasses and broad-leaved weeds in various crops. For instance, chloroacetamides like alachlor and metazachlor exhibit this herbicidal activity (Weisshaar & Böger, 1989). Furthermore, radiosynthesis techniques have been applied to chloroacetanilide herbicides for studies on their metabolism and mode of action, highlighting the significance of high specific activity compounds in agricultural science (Latli & Casida, 1995).

Synthesis of Analog Compounds

The synthesis of compounds like N-methyl-2-(4-phenoxyphenoxy)acetamide demonstrates the broad application of chloroacetamide derivatives in creating substances with potential agricultural benefits. Such compounds show promise in controlling pests like vegetable aphids, indicating a broader applicability beyond herbicide resistance (He Xiang-qi, 2007). Another example includes the synthesis of novel imines and thiazolidinones from derivatives, showcasing antimicrobial properties, which further illustrates the chemical's versatility in creating bioactive molecules (Fuloria et al., 2009).

Antimicrobial and Antifungal Evaluation

The development of compounds like N,N-Dimethyl-2-(4-phenoxy phenoxy) acetamide and their antimicrobial and antifungal evaluations indicate potential therapeutic applications. These compounds are synthesized through reactions that are optimized for higher yields and could be pivotal in creating new treatments (Jin Dong-yuan, 2009).

Fluoroionophores and Metal Recognition

The development of fluoroionophores based on diamine-salicylaldehyde derivatives for metal cation recognition showcases another aspect of chloroacetamide derivatives' utility. These compounds have been tested for cellular metal staining, indicating their potential in bioimaging and metal detection in biological contexts (Hong et al., 2012).

Comparative Metabolism in Herbicides

Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes emphasize the importance of understanding the biochemical pathways involved in herbicide detoxification. This research aids in assessing the environmental and health impacts of herbicide use, demonstrating a critical aspect of agricultural chemical safety (Coleman et al., 2000).

Eigenschaften

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-N-(2,5-dimethylpyrrol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2/c1-10-8-13(16)6-7-14(10)20-9-15(19)17-18-11(2)4-5-12(18)3/h4-8H,9H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBORRTZVDUMDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1NC(=O)COC2=C(C=C(C=C2)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol](/img/structure/B5579669.png)

![2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5579674.png)

![5-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5579677.png)

![benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate](/img/structure/B5579683.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5579685.png)

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxy-4-methylbenzamide](/img/structure/B5579687.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5579695.png)

![methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5579706.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5579725.png)

![N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5579741.png)